

# Comparative analysis of Budesonide and 17-Carboxy Budesonide stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **17-Carboxy Budesonide**

Cat. No.: **B130375**

[Get Quote](#)

## Comparative Stability Analysis: Budesonide vs. 17-Carboxy Budesonide

A deep dive into the chemical stability of the potent corticosteroid, Budesonide, and its primary metabolite, **17-Carboxy Budesonide**, reveals key differences in their degradation profiles under various stress conditions. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the relative stability of these two compounds.

Budesonide, a widely used glucocorticoid for the treatment of asthma and inflammatory bowel disease, undergoes extensive metabolism in the body, leading to the formation of metabolites with reduced or negligible pharmacological activity. One of the major metabolites is **17-Carboxy Budesonide**. Understanding the stability of both the parent drug and its metabolite is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations.

## Executive Summary of Stability Comparison

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While extensive data is available on the stability of Budesonide, information on its metabolite, **17-Carboxy Budesonide**, is less prevalent. However, based on its formation as a degradation product under oxidative and thermal stress, it is inferred to be a more stable entity resulting from the oxidation of the C-21 alcohol group of Budesonide.

This guide synthesizes available data to present a comparative overview of their stability under hydrolytic, oxidative, photolytic, and thermal stress conditions.

## Data Presentation: Stability under Forced Degradation

The following table summarizes the degradation behavior of Budesonide under various stress conditions, as reported in several stability-indicating HPLC method development studies. While direct percentage degradation for **17-Carboxy Budesonide** is not available, its role as a major degradant is noted.

| Stress Condition                                                            | Budesonide Degradation Profile                                | 17-Carboxy Budesonide Stability Profile (Inferred)                                                                                                                                        | Key Degradation Products of Budesonide                                                                                                  |
|-----------------------------------------------------------------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Acidic Hydrolysis (e.g., 0.1 N HCl, 50-60°C)                                | Significant degradation observed.                             | Expected to be relatively stable due to the carboxylic acid moiety being less susceptible to acid hydrolysis compared to the C17 and C21 ester-like functionalities of Budesonide.        | Epimers of Budesonide, other hydrolysis products.                                                                                       |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C)                                | Highly susceptible to degradation.                            | The carboxylate form under basic conditions is generally stable.                                                                                                                          | Epimers of Budesonide, other hydrolysis products.                                                                                       |
| Oxidative Degradation (e.g., 3-30% H <sub>2</sub> O <sub>2</sub> , RT/50°C) | Significant degradation occurs.                               | As a product of oxidation, it is expected to be more stable under further oxidative stress compared to Budesonide.                                                                        | 17-Carboxy Budesonide, 17-ketone derivatives, and other oxidation products. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Thermal Degradation (e.g., 50-105°C)                                        | Degradation is observed, particularly at higher temperatures. | Formed as a major degradation product under thermal stress, suggesting it is a stable endpoint of one degradation pathway.<br><a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> | 17-Carboxy Budesonide, Budesonide impurity D, 17-ketone derivatives. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>        |
| Photolytic Degradation (e.g., UV light)                                     | Susceptible to degradation upon exposure to light.            | Data not available, but the core steroid structure suggests                                                                                                                               | Photodegradants (specific structures not consistently reported).                                                                        |

potential for photolytic degradation.

---

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are typical experimental protocols for conducting forced degradation studies on Budesonide, which can be adapted for **17-Carboxy Budesonide**.

### General Procedure for Forced Degradation Studies

A stock solution of the test compound (Budesonide or **17-Carboxy Budesonide**) is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock solution is then subjected to the following stress conditions:

- Acidic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N hydrochloric acid and heated at a specified temperature (e.g., 50°C or 60°C) for a defined period (e.g., 30 minutes to 2 hours). The solution is then neutralized with 0.1 N sodium hydroxide.[4]
- Alkaline Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N sodium hydroxide and heated at a specified temperature (e.g., 60°C) for a defined period. The solution is then neutralized with 0.1 N hydrochloric acid.
- Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3% or 30%) and kept at room temperature or heated (e.g., 50°C) for a specified duration (e.g., 30 minutes to 24 hours).[4]
- Thermal Degradation: The stock solution is heated in a water bath or oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[4] For solid-state thermal stress, the powdered substance is exposed to dry heat (e.g., 105°C) for a set time.
- Photolytic Degradation: The stock solution (or solid substance) is exposed to UV light (e.g., in a photostability chamber) for a specific duration. A control sample is kept in the dark to differentiate between thermal and photolytic degradation.

Following exposure to the stress conditions, the samples are diluted with an appropriate mobile phase and analyzed using a stability-indicating HPLC method.

## Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent drug from its degradation products. A typical method for Budesonide analysis is as follows:

- Column: C18 column (e.g., Hypersil C18 or Agilent C18).[4][5]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.4) and organic solvents (e.g., acetonitrile and ethanol or methanol).[4][5][6] A common mobile phase composition is a mixture of formic acid and methanol.[4]
- Flow Rate: Typically 1.0 to 1.5 mL/min.[4][5]
- Detection: UV detection at a wavelength of approximately 240-243 nm.[4][5]
- Temperature: Column temperature is usually maintained at ambient or a controlled temperature (e.g., 25°C).

## Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for stability testing and the metabolic pathway of Budesonide.

[Click to download full resolution via product page](#)

Experimental workflow for forced degradation studies.

[Click to download full resolution via product page](#)

Metabolic pathway of Budesonide.

## Conclusion

In summary, Budesonide is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions. **17-Carboxy Budesonide** is a significant degradation product, particularly under oxidative and thermal stress, suggesting it is a more stable molecule resulting from the oxidation of the parent drug. The carboxylic acid functionality in **17-Carboxy Budesonide** likely contributes to its increased stability, especially under further oxidative conditions. For comprehensive drug development and formulation, it is imperative to consider the stability profiles of both the active pharmaceutical ingredient and its major metabolites. The provided experimental protocols and analytical methods offer a robust framework for conducting such stability assessments.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. A stability-indicating HPLC assay method for budesonide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative analysis of Budesonide and 17-Carboxy Budesonide stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130375#comparative-analysis-of-budesonide-and-17-carboxy-budesonide-stability>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)